REACTION_CXSMILES
|
[Na].[C:2](#[N:14])[CH2:3][C:4]1[CH:13]=[CH:12][C:9]([O:10][CH3:11])=[C:6]([O:7][CH3:8])[CH:5]=1.[C:15](=O)([O:19]CC)[O:16][CH2:17][CH3:18]>>[CH3:8][O:7][C:6]1[CH:5]=[C:4]([CH:3]([C:2]#[N:14])[C:15]([O:16][CH2:17][CH3:18])=[O:19])[CH:13]=[CH:12][C:9]=1[O:10][CH3:11] |^1:0|
|
Name
|
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
198 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC(OC)=C(OC)C=C1)#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained at approximately 100°
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with cooled water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residual oil was distilled in a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C(C(=O)OCC)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |